Thiethylperazine maleate
CAS No.: 1179-69-7
VCID: VC0545196
Molecular Formula: C30H37N3O8S2
Molecular Weight: 631.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Thiethylperazine maleate is a phenothiazine derivative, specifically used as an antiemetic to relieve nausea and vomiting associated with various medical conditions such as postoperative recovery, radiation therapy, and chemotherapy . It functions by blocking dopamine receptors in the brain, which are involved in the vomiting center . The compound is no longer marketed under the brand name Torecan, but generic versions are available . Mechanism of ActionThiethylperazine exerts its antiemetic effects by antagonizing dopamine receptors in the brain, particularly in the medullary chemoreceptor trigger zone. This action decreases the stimulation of the vomiting center . Additionally, it can potentiate the effects of central nervous system (CNS) depressants and atropine . Clinical UsesThiethylperazine maleate is primarily used to manage nausea and vomiting in the following situations:
Side EffectsCommon side effects include extrapyramidal symptoms such as dystonia and hyperreflexia due to its dopaminergic antagonism . Other CNS effects may occur due to its ability to potentiate CNS depressants. MRP1 StimulationThiethylperazine has been studied for its potential to stimulate the multidrug resistance-associated protein 1 (MRP1). In vitro studies suggested that it could enhance MRP1 activity, but in vivo studies using PET imaging did not show significant effects on MRP1 activity in mice . This discrepancy highlights the need for further research into its effects on MRP1. Antipsychotic EfficacyDespite displaying dopaminergic antagonism, thiethylperazine is not typically used as an antipsychotic. It has shown potency similar to chlorpromazine in some neurochemical tests but lacks clinical antipsychotic efficacy . Dosage and AdministrationThiethylperazine maleate is administered orally, typically in doses ranging from 10 mg to higher doses for specific conditions. For example, doses up to 150 mg have been studied in various contexts . |
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CAS No. | 1179-69-7 |
Product Name | Thiethylperazine maleate |
Molecular Formula | C30H37N3O8S2 |
Molecular Weight | 631.8 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
Standard InChI | InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Standard InChIKey | RVBRTNPNFYFDMZ-LVEZLNDCSA-N |
Isomeric SMILES | CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES | CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Boiling Point | 227 °C @ 0.01 mm Hg |
Colorform | Crystals from acetone |
Melting Point | 62-64 °C Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/ Crystals from ethanol; MP: 139 °C /Dimalate/ 62 - 64 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 1420-55-9 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/ FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/ 4.87e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Toresten; Tresten; Torecan maleate; Torecan bimaleate; Torecan dimaleate; Thiethylperazine Maleate |
Reference | 1: Mendenhall A, Hoyt DB. Incompatibility of ketorolac tromethamine with haloperidol lactate and thiethylperazine maleate. Am J Hosp Pharm. 1994 Dec 1;51(23):2964. PubMed PMID: 7879809. 2: Corea RT. Dislocation of temporomandibular joints resulting from thiethylperazine maleate therapy. Ceylon Med J. 1984 Jun;29(2):117-8. PubMed PMID: 6529785. 3: LOVELACE FR, POE MF, DORNETTE WH. A CLINICAL EVALUATION OF THE ANTIEMETIC PROPERTIES OF THIETHYLPERAZINE MALEATE. Anesth Analg. 1963 Nov-Dec;42:653-7. PubMed PMID: 14071390. 4: GORDON ES, GOLDBERG M, CHOSY GJ. EVALUATION OF THIETHYLPERAZINE MALEATE. JAMA. 1963 Oct 5;186:61-2. PubMed PMID: 14046660. 5: DOBKIN AB, ROBIDOUX HJ Jr, ISRAEL JS. Circulatory response to tilt with hydroxyzine, thiethylperazine maleate, SA 97. and perphenazine. Anesth Analg. 1963 Mar-Apr;42:225-31. PubMed PMID: 14028223. |
PubChem Compound | 22665148 |
Last Modified | Apr 15 2024 |
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